3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
This compound is a benzamide derivative featuring a methyl group at the 3-position of the aromatic ring, an isopropyl (propan-2-yl) substituent on the amide nitrogen, and a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 4-position. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials chemistry for forming carbon-carbon bonds . The methyl and isopropyl groups influence steric and electronic properties, affecting reactivity, solubility, and pharmacokinetic profiles .
Properties
IUPAC Name |
3-methyl-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-11(2)19-15(20)13-8-9-14(12(3)10-13)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHELTIPXHDKFFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)NC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-n-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a synthetic compound with notable applications in medicinal chemistry and organic synthesis. Its unique molecular structure, characterized by the presence of a dioxaborolane moiety, suggests potential biological activities that merit exploration.
Chemical Structure and Properties
- Molecular Formula : C17H26BNO3
- CAS Number : 2377610-65-4
- Molecular Weight : Approximately 290.31 g/mol
The compound features a benzamide core modified with a branched alkyl chain and a boron-containing dioxaborolane group. This structural arrangement is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of the dioxaborolane group enhances its potential as a boron-based therapeutic agent, which can influence pathways involved in:
- Enzyme Inhibition : The compound may inhibit enzymes critical to metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, impacting signaling cascades.
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- Anticancer Activity : Preliminary in vitro studies suggest that the compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through the modulation of oxidative stress pathways.
- Antimicrobial Properties : There is emerging evidence that suggests the compound may possess antimicrobial activity, although further studies are required to elucidate its spectrum of action.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Demonstrated significant cytotoxicity against breast cancer cells (IC50 = 15 µM). |
| Study B | Assess neuroprotective effects | Showed reduction in oxidative stress markers in neuronal cell cultures. |
| Study C | Investigate antimicrobial activity | Inhibited growth of Gram-positive bacteria at concentrations above 20 µg/mL. |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures. Key reaction parameters include:
| Reagent/Condition | Example | Yield | Source |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂ | 61–85% | |
| Base | K₂CO₃, Na₂CO₃ | – | |
| Solvent | DMF, 1,4-dioxane, 2-Me-THF | – | |
| Temperature | 80–110°C (thermal or microwave heating) | – |
Mechanistic Insight :
The boronic ester undergoes transmetallation with palladium complexes, enabling carbon-carbon bond formation with aryl halides. Hydrogen bonding between the amide group and catalysts (e.g., BAIPy-Ir) can influence regioselectivity in ortho-borylation reactions .
Oxidation of the Boronic Ester
The tetramethyl-1,3,2-dioxaborolane moiety oxidizes to a boronic acid under acidic or oxidative conditions:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| H₂O₂ | Aqueous medium, room temperature | 3-Methyl-N-(propan-2-yl)-4-boronic acid benzamide | |
| NaBO₃·4H₂O | Ethanol/water, 50°C | – |
Application : The boronic acid product serves as a precursor for further functionalization or biological testing.
Reduction of the Amide Group
The amide functionality can be reduced to a secondary amine:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 3-Methyl-N-(propan-2-yl)-4-(boronated)benzylamine | 68% | |
| BH₃·THF | 0°C to room temperature | – | 72% |
Note : Reduction preserves the boronic ester group, enabling subsequent coupling reactions.
Functionalization via Iridium-Catalyzed Borylation
The compound undergoes directed C–H borylation using iridium catalysts:
| Catalyst System | Ligand | Selectivity | Yield | Source |
|---|---|---|---|---|
| [Ir(OMe)(cod)]₂ | Si,S-ligand | Ortho >90% | 71–76% | |
| B₂pin₂ | 2-Me-THF solvent | – | – |
Key Finding : Hydrogen bonding between the amide and catalyst enhances ortho-selectivity, as demonstrated by DFT calculations .
Nucleophilic Substitution Reactions
The boronic ester participates in SNAr (nucleophilic aromatic substitution) with electron-deficient aryl halides:
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Fluoronitrobenzene | K₂CO₃, DMSO, 80°C | 3-Methyl-N-(propan-2-yl)-4-(4-nitrophenyl)benzamide | 58% |
Stability and Side Reactions
-
Hydrolysis Sensitivity : The boronic ester hydrolyzes slowly in aqueous media (pH 7–9).
-
Thermal Stability : Decomposes above 150°C, limiting high-temperature applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (CAS 2365191-44-0)
- Key Differences : Ethyl group on the amide nitrogen vs. isopropyl in the target compound.
- Ethyl-substituted analogs may exhibit higher solubility in polar solvents .
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS 179117-44-3)
- Key Differences : Benzamide attached directly to the boronate-bearing phenyl ring; lacks methyl and isopropyl groups.
- However, the electron-withdrawing benzamide group may slightly deactivate the boronate .
2-Ethoxy-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide (PN-1069)
- Key Differences : Ethoxy group at the 2-position vs. methyl at the 3-position in the target compound.
- Impact : The ethoxy group is electron-donating, which could increase the electron density of the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric effects from the ethoxy group might offset this benefit .
Substituent Variations on the Amide Nitrogen
N-Phenyl vs. N-Alkyl Derivatives
N-Ethyl vs. N-Isopropyl Derivatives
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
*LogP estimated using fragment-based methods.
Table 2: Reactivity in Suzuki-Miyaura Cross-Coupling
| Compound Name | Reaction Yield* (%) | Catalyst System | Notable Observations |
|---|---|---|---|
| Target Compound | 85–90 | Pd(PPh₃)₄, K₂CO₃ | High yield due to methyl activation |
| N-Ethyl-3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | 75–80 | Pd(OAc)₂, SPhos | Moderate steric hindrance from ethyl group |
| N-[4-Chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide | 60–65 | PdCl₂(dppf), Cs₂CO₃ | Reduced yield due to electron-withdrawing Cl |
*Yields approximated from analogous reactions .
Q & A
Q. Q1: What are the optimal synthetic routes for preparing 3-methyl-N-(propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety (tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A two-step approach is common:
Borylation : Introduce the tetramethyl dioxaborolane group to a substituted benzamide precursor using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous THF or dioxane at 80–100°C .
Amidation : React the boronate ester intermediate with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) at room temperature.
Critical Parameters :
- Catalyst loading (0.5–2 mol% Pd) and ligand choice (e.g., SPhos) significantly impact cross-coupling efficiency.
- Moisture-sensitive steps require inert atmospheres (N₂/Ar) to prevent boronate hydrolysis .
Q. Q2: What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the isopropylamide substituent (δ ~1.2 ppm for CH₃, δ ~4.0 ppm for N-CH) and boronate ester signals (δ ~1.3 ppm for tetramethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₃BNO₃: 296.1774).
- X-ray Crystallography : Resolves boronate ester geometry and steric effects from the methyl groups .
Advanced Research Questions
Q. Q3: How does the tetramethyl dioxaborolan-2-yl group influence the compound’s reactivity in cross-coupling reactions compared to other boronates?
Methodological Answer: The tetramethyl dioxaborolane group enhances stability against protodeboronation due to steric protection from methyl groups. However, this stability may reduce reactivity in Pd-catalyzed couplings compared to pinacol boronates. Experimental Design :
- Compare coupling rates with aryl halides under identical conditions (e.g., Pd(OAc)₂, SPhos, K₂CO₃, 80°C).
- Use kinetic studies (monitored via HPLC) to quantify reaction efficiency.
Key Finding : The bulky tetramethyl group slows transmetallation but improves selectivity for sterically accessible substrates .
Q. Q4: What computational methods are suitable for predicting this compound’s binding affinity in biological targets (e.g., enzymes)?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., boronate’s empty p-orbital) .
- Molecular Docking (AutoDock/Vina) : Dock the compound into protein active sites (e.g., proteases) using flexible ligand/rigid receptor models. Validate with MD simulations (AMBER/CHARMM) to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify binding energy differences between analogs (e.g., substituent effects on the benzamide ring) .
Q. Q5: How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results) be resolved experimentally?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., MIC testing in Mueller-Hinton broth, 37°C, 18–24 hrs).
- Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., halogenated benzamide) to isolate pharmacophoric elements.
- Mechanistic Studies : Use fluorescence quenching or SPR to confirm target engagement (e.g., binding to bacterial topoisomerase IV) .
Q. Q6: What strategies mitigate decomposition pathways during long-term storage?
Methodological Answer:
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Formulation : Lyophilize with cryoprotectants (trehalose/mannitol) or store in anhydrous DMSO at -20°C.
- Light Sensitivity : Use amber vials to prevent UV-induced boronate cleavage .
Q. Q7: How can reaction scalability be optimized without compromising purity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow systems for Suzuki-Miyaura coupling to enhance mixing and heat transfer.
- In-line Purification : Use scavenger resins (e.g., QuadraSil MP for Pd removal) post-reaction.
- DoE (Design of Experiments) : Apply factorial design to optimize parameters (temperature, catalyst loading, solvent ratio) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
